molecular formula C13H24N2OS B2854298 1-(4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)butan-1-one CAS No. 2309556-80-5

1-(4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)butan-1-one

Cat. No. B2854298
CAS RN: 2309556-80-5
M. Wt: 256.41
InChI Key: GIADCYWJTGABRL-UHFFFAOYSA-N
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Description

1-(4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)butan-1-one, also known as THTPB, is a chemical compound that belongs to the class of benzodiazepines. This compound has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.

Scientific Research Applications

Structural-Activity Relationship Studies

The exploration of the structure-activity relationships around the compound "1-(4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)butan-1-one" has led to insights into how structural modifications influence binding affinity at dopamine and serotonin receptor subtypes. Research by Peprah et al. (2012) on homopiperazine analogs of haloperidol, including similar compounds, has shed light on the effects of bioisosteric replacements and structural alterations on their pharmacological profile, identifying new agents for potential antipsychotic applications (Peprah et al., 2012).

C-H Functionalization via Photochemical Reactions

Rodina et al. (2016) demonstrated an unusual photochemical reaction of diazoketones, including compounds structurally akin to "1-(4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)butan-1-one", that facilitates C-H functionalization of aliphatic compounds without nitrogen elimination. This method opens new pathways for the modification of such compounds and their integration into more complex molecular architectures (Rodina et al., 2016).

Anticancer Activity of Sigma-2 Ligands

A significant direction in the application of this compound class includes the investigation of its analogs as sigma-2 receptor ligands with anticancer activities. Asong et al. (2019) synthesized new analogs demonstrating preferential binding to the sigma-2 receptor and inhibition of several cancer cell lines, suggesting a promising avenue for the development of new anticancer therapies (Asong et al., 2019).

Synthesis of Isochromene Derivatives

The synthetic utility of "1-(4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)butan-1-one" and its derivatives extends to the synthesis of isochromene derivatives via metal carbene precursors, as explored by Ren et al. (2017). This work underscores the versatility of diazepine-based compounds in organic synthesis, providing new methods for constructing complex cyclic structures (Ren et al., 2017).

properties

IUPAC Name

1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2OS/c1-2-4-13(16)15-7-3-6-14(8-9-15)12-5-10-17-11-12/h12H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIADCYWJTGABRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCCN(CC1)C2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one

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